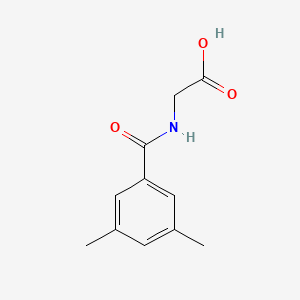

3,5-Dimethylhippuric acid

説明

特性

IUPAC Name |

2-[(3,5-dimethylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(4-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXECYTYPWZCYKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177657 |

Source

|

| Record name | 3,5-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-14-6 |

Source

|

| Record name | N-(3,5-Dimethylbenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23082-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3,5-dimethylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethylhippuric Acid: Chemical Properties & Analytical Guide

Executive Summary

3,5-Dimethylhippuric acid (3,5-DMHA) is the primary urinary metabolite of mesitylene (1,3,5-trimethylbenzene), a prevalent industrial solvent and component of petroleum distillates.[1] Unlike its isomers (3,4-dimethylhippuric acid from pseudocumene), 3,5-DMHA serves as a highly specific biomarker for mesitylene exposure due to the symmetry of the parent molecule, which funnels metabolism almost exclusively through a single oxidation-conjugation pathway.[1]

This guide provides a comprehensive technical analysis of 3,5-DMHA, detailing its physicochemical profile, synthetic pathways, and validated analytical protocols for its detection in biological matrices.[1]

Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | N-(3,5-Dimethylbenzoyl)glycine |

| Common Name | 3,5-Dimethylhippuric acid |

| CAS Registry Number | 23082-14-6 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| SMILES | CC1=CC(=CC(=C1)C(=O)NCC(=O)O)C |

| InChI Key | InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(6-7)11(15)12-4-10(13)14 |

Structural Commentary

The molecule consists of a 3,5-dimethylbenzoyl moiety amide-linked to a glycine backbone.[1] The C2v symmetry of the aromatic ring (ignoring the amide substituent rotation) simplifies its NMR spectrum compared to asymmetric isomers. The amide bond exhibits restricted rotation, potentially showing rotamers in low-temperature NMR, though it typically appears as a single conformer at room temperature.[1]

Physicochemical Profile

Physical Properties

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: High melting solid (Predicted range: 160–185 °C; Note: Isomeric 3-methylhippuric acid melts at ~140 °C; the additional methyl group and symmetry typically increase lattice energy).[1]

-

Solubility:

Electronic & Acid-Base Properties[1]

-

Acidity (pKa): ~3.6 – 3.8 (Carboxylic acid). The electron-donating methyl groups at the meta positions exert a weak inductive effect (+I), slightly decreasing the acidity of the benzoic acid precursor, but the glycine carboxyl group is sufficiently distal that its pKa remains close to that of hippuric acid (3.6).[1]

-

UV Absorbance:

approx. 205–210 nm (amide/aromatic

Biosynthesis & Metabolic Pathway

In humans and rodents, mesitylene is metabolized via oxidation of one methyl group to a carboxylic acid, followed by glycine conjugation in the mitochondria.

Metabolic Flow Diagram

Figure 1: Metabolic biotransformation of Mesitylene to 3,5-Dimethylhippuric acid.[1]

Toxicokinetics:

-

Conversion Rate: Approximately 70–80% of absorbed mesitylene is excreted as 3,5-DMHA.[1][3][4]

-

Excretion Half-life: Biphasic; initial phase ~2–3 hours, terminal phase ~16 hours.[1]

-

Interferences: Co-exposure to ethanol can inhibit the initial oxidation step, delaying excretion.

Chemical Synthesis Protocol (Lab Scale)

For analytical standard preparation, 3,5-DMHA is synthesized via the Schotten-Baumann reaction.[1]

Materials

-

Precursor: 3,5-Dimethylbenzoic acid (CAS 499-06-9)[1]

-

Reagent: Thionyl chloride (

) -

Co-reactant: Glycine (CAS 56-40-6)[1]

-

Solvent: Toluene (anhydrous), 10% NaOH

Step-by-Step Methodology

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 10 mmol of 3,5-dimethylbenzoic acid in 20 mL anhydrous toluene.

-

Add 15 mmol Thionyl chloride dropwise.

-

Reflux at 80–90 °C for 2 hours until gas evolution (

, -

Evaporate solvent and excess

under reduced pressure to yield 3,5-dimethylbenzoyl chloride (oily residue).[1]

-

-

Conjugation (Schotten-Baumann):

-

Dissolve 12 mmol Glycine in 15 mL of 10% NaOH (aq) at 0 °C.

-

Add the crude acid chloride dropwise to the glycine solution with vigorous stirring, maintaining temperature < 5 °C.

-

Critical Step: Maintain pH > 9 by adding additional NaOH if necessary during addition.

-

Stir at room temperature for 1 hour.

-

-

Isolation & Purification:

-

Wash the aqueous solution with 10 mL diethyl ether (removes unreacted acid chloride/impurities).

-

Acidify the aqueous layer to pH 2 using 6M HCl. The product will precipitate as a white solid.

-

Filter and wash with ice-cold water.[1]

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to achieve analytical purity (>99%).

-

Analytical Characterization

HPLC-UV Method

This method separates 3,5-DMHA from other xylene metabolites (methylhippuric acids).[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 20 mM Phosphate Buffer (pH 2.[1]5) [40:60 v/v] |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (primary) or 254 nm |

| Retention Time | ~12–15 min (Distinct from 2-, 3-, and 4-methylhippuric acids) |

| Internal Standard | 2-Methylhippuric acid (if not present in sample) or o-Toluic acid |

Mass Spectrometry (LC-MS/MS)

For high-sensitivity biomonitoring.[1]

-

Ionization: ESI Negative Mode (

).[1] -

Precursor Ion: m/z 206.

-

Product Ions:

-

m/z 162 (Loss of

) -

m/z 133 (3,5-dimethylbenzoyl cation)[1]

-

m/z 74 (Glycine fragment)

-

Decision Logic for Analysis

Figure 2: Analytical workflow for urinary determination.

Biological & Toxicological Significance

Biomarker Correlation

While ACGIH has not established a finalized numerical BEI (Biological Exposure Index) specifically for Mesitylene in the same regulatory tier as Toluene, research establishes a linear correlation between airborne exposure and urinary metabolite concentration.

-

Exposure-Excretion Relationship:

[1]-

Example: An 8-hour exposure to 25 ppm Mesitylene results in approximately 200 mmol/mol creatinine of 3,5-DMHA in post-shift urine.[1]

-

Interpretation of Results

-

Background Levels: Non-exposed individuals typically show non-detectable levels (< 0.1 mg/g creatinine).

-

False Positives: Rare, as 3,5-dimethylbenzoic acid is not a common food preservative (unlike benzoic acid/hippuric acid).[1]

References

-

U.S. EPA. (2016). Toxicological Review of Trimethylbenzenes. Integrated Risk Information System (IRIS). [Link]

-

ACGIH. (2024). TLV/BEI Guidelines & Documentation. American Conference of Governmental Industrial Hygienists. [Link]

-

Järnberg, J., et al. (1997).[5] "Toxicokinetics of inhaled trimethylbenzenes in man." Toxicology and Applied Pharmacology. [Link]

-

PubChem. (2025).[6] Compound Summary: 3,5-Dimethylhippuric acid (CID 122046).[1] National Library of Medicine.[7] [Link]

-

Tsujimoto, Y., et al. (2000). "Simultaneous determination of urinary metabolites of toluene, xylene and trimethylbenzene by HPLC." Journal of Chromatography B. [Link]

Sources

Technical Profile: 3,5-Dimethylhippuric Acid

This guide details the chemical identity, synthesis, biological significance, and analytical profiling of 3,5-Dimethylhippuric acid (CAS 23082-14-6). It is designed for researchers in toxicology, metabolomics, and organic synthesis.

Executive Summary

3,5-Dimethylhippuric acid (3,5-DMHA) is the glycine conjugate of 3,5-dimethylbenzoic acid. It serves as the primary urinary metabolite and biological marker for exposure to Mesitylene (1,3,5-trimethylbenzene), a common industrial solvent and component of petroleum distillates. Accurate quantification of 3,5-DMHA is critical for occupational health monitoring and toxicological assessment of alkylbenzene exposure.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

| Property | Data |

| CAS Number | 23082-14-6 |

| IUPAC Name | N-(3,5-Dimethylbenzoyl)glycine |

| Synonyms | 3,5-Dimethylbenzoylglycine; Mesityluric acid (rare) |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in ethanol, DMSO, dilute alkali; sparingly soluble in cold water |

| pKa (Predicted) | ~3.6 (Carboxylic acid), ~12.5 (Amide N-H) |

Biological Significance & Metabolism

3,5-DMHA is the terminal excretion product of the mesitylene metabolic pathway. Unlike other trimethylbenzene isomers, mesitylene is oxidized primarily at a single methyl group due to its symmetry, leading to high specificity in biomarker analysis.

Metabolic Pathway Analysis

Upon inhalation or ingestion, Mesitylene (1,3,5-trimethylbenzene) undergoes benzylic oxidation by Cytochrome P450 enzymes (primarily CYP2E1) to form 3,5-dimethylbenzyl alcohol, which is rapidly oxidized to 3,5-dimethylbenzoic acid. This intermediate is then conjugated with glycine in the mitochondria via glycine N-acyltransferase to form 3,5-DMHA, which is excreted in urine.

Figure 1: Metabolic biotransformation of Mesitylene to 3,5-Dimethylhippuric acid.

Synthesis Protocol

For analytical standard preparation, 3,5-DMHA is synthesized via the Schotten-Baumann reaction. This method ensures high purity by preventing the hydrolysis of the acyl chloride intermediate.

Reagents Required[9][11][14][15]

-

3,5-Dimethylbenzoyl chloride (prepared from 3,5-dimethylbenzoic acid + thionyl chloride)[3][4][5]

-

Glycine[6]

-

Sodium Hydroxide (10% aqueous solution)

-

Hydrochloric Acid (conc.)[7]

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction if necessary)

Step-by-Step Methodology

-

Preparation of Glycine Solution: Dissolve Glycine (1.0 eq) in 10% NaOH solution (2.2 eq) in a round-bottom flask. Cool the solution to 0–5°C in an ice bath.

-

Acylation (Schotten-Baumann): Add 3,5-Dimethylbenzoyl chloride (1.1 eq) dropwise to the stirred glycine solution. Maintain temperature <10°C to minimize hydrolysis.

-

Critical Control Point: The reaction is exothermic. Rapid addition may hydrolyze the acid chloride back to the benzoic acid precursor.

-

-

Reaction Completion: Remove the ice bath and stir at room temperature for 1–2 hours. The solution should remain alkaline (check pH > 10).

-

Precipitation: Acidify the mixture carefully with concentrated HCl to pH ~2. The crude 3,5-DMHA will precipitate as a white solid.

-

Purification: Filter the precipitate. Recrystallize from hot water or an ethanol/water mixture to remove traces of benzoic acid.

-

Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Figure 2: Laboratory synthesis workflow for 3,5-Dimethylhippuric acid.

Analytical Profiling

Accurate identification requires HPLC or NMR validation. The following data profiles are characteristic of 3,5-DMHA.

Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.60 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| 8.75 | Triplet (J=6Hz) | 1H | Amide (-NH-) |

| 7.45 | Singlet | 2H | Aromatic H (Positions 2,6) |

| 7.15 | Singlet | 1H | Aromatic H (Position 4) |

| 3.92 | Doublet (J=6Hz) | 2H | Glycine Methylene (-CH₂-) |

| 2.30 | Singlet | 6H | Methyl Groups (-CH₃) |

HPLC Detection Parameters

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)

-

Mobile Phase: Methanol : Water (containing 0.1% Acetic Acid) [Gradient or Isocratic 60:40]

-

Detection: UV at 216 nm (peptide bond absorption) or 254 nm (aromatic ring).

-

Retention Time: Elutes after hippuric acid and before 3,5-dimethylbenzoic acid due to polarity differences.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at room temperature (20°C) in a desiccator. Stable under normal laboratory conditions.

References

-

National Institutes of Health (NIH) PubChem. 3-Methylhippuric Acid (Isomer Analog Data). Retrieved from [Link]

-

ScienceDirect. Biological Monitoring of Trimethylbenzene Exposure. (General reference on alkylbenzene metabolites). Retrieved from [Link]

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]

- 4. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 6. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13" at NAP.edu [nationalacademies.org]

- 7. 均三甲苯 - CAS号 108-67-8 - 摩熵化学 [molaid.com]

The Biological Significance of 3,5-Dimethylhippuric Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological significance of 3,5-Dimethylhippuric acid (3,5-DMHA), primarily focusing on its role as a critical biomarker for exposure to the industrial solvent 1,3,5-trimethylbenzene. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the metabolism, analytical detection, and interpretation of 3,5-DMHA levels, while also placing it within the broader context of xenobiotic metabolism and the emerging roles of related hippurate compounds.

Introduction: Hippurates as Messengers of Xenobiotic Exposure

Hippuric acids are a class of acyl-glycine conjugates that represent the end products of the metabolism of various aromatic compounds. The foundational member of this family, hippuric acid, is formed from the conjugation of benzoic acid with glycine in the liver. While hippuric acid itself can be influenced by diet and gut microbiota, its substituted derivatives, such as the methylhippuric and dimethylhippuric acids, serve as highly specific indicators of exposure to industrial solvents like toluene and xylenes.[1][2][3] The presence and concentration of these metabolites in urine provide a reliable measure of the body's absorption and processing of these xenobiotics.[1][4]

3,5-Dimethylhippuric acid is a specific metabolite that signals exposure to 1,3,5-trimethylbenzene (1,3,5-TMB), a component of some petroleum products and solvents.[5] Understanding the pathway from exposure to excretion is crucial for occupational health monitoring and toxicological studies.

The Metabolic Journey: From 1,3,5-Trimethylbenzene to 3,5-Dimethylhippuric Acid

The biotransformation of 1,3,5-trimethylbenzene into 3,5-dimethylhippuric acid is a multi-step process primarily occurring in the liver. This pathway is a classic example of xenobiotic metabolism, designed to convert a lipophilic compound into a more water-soluble form for excretion.

The initial and rate-limiting step is the oxidation of one of the methyl groups of 1,3,5-TMB to a carboxylic acid, forming 3,5-dimethylbenzoic acid. This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system. Subsequently, the 3,5-dimethylbenzoic acid is activated to its coenzyme A (CoA) thioester. This activated intermediate then undergoes conjugation with the amino acid glycine, a reaction mediated by glycine N-acyltransferase. The resulting 3,5-dimethylhippuric acid is a water-soluble compound that is readily excreted in the urine.[5][6]

Caption: Metabolic conversion of 1,3,5-TMB to 3,5-DMHA for excretion.

A Specific Biomarker: 3,5-Dimethylhippuric Acid in Exposure Monitoring

The urinary excretion of dimethylhippuric acid isomers is a reliable indicator of exposure to trimethylbenzenes.[5] Specifically, 3,5-DMHA is the primary metabolite of 1,3,5-TMB. Studies have shown that while other dimethylhippuric acid isomers are formed from other trimethylbenzene isomers (e.g., 3,4-DMHA from 1,2,4-TMB), 3,5-DMHA is uniquely associated with 1,3,5-TMB exposure.[5][7]

However, the metabolic yield of 3,5-DMHA from 1,3,5-TMB is relatively low compared to the metabolism of other TMB isomers. Research indicates that only about 3% of the absorbed amount of 1,3,5-TMB is excreted as 3,5-DMHA.[5] This highlights the importance of sensitive analytical methods for its detection. The half-life of dimethylhippuric acid isomers, including 3,5-DMHA, ranges from 4 to 16 hours.[5]

| Parameter | Value | Source |

| Precursor Compound | 1,3,5-Trimethylbenzene | [5] |

| Primary Metabolite | 3,5-Dimethylhippuric Acid | [5] |

| 24-hour Urinary Excretion | ~3% of absorbed dose | [5] |

| Excretion Half-time | 4 - 16 hours | [5] |

Table 1: Key Pharmacokinetic Parameters of 3,5-Dimethylhippuric Acid

Analytical Methodologies for the Quantification of 3,5-Dimethylhippuric Acid

The gold standard for the analysis of dimethylhippuric acids in urine is High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection.[8] Gas chromatography (GC) based methods have also been developed.[9][10] The following provides a generalized HPLC-UV workflow for the determination of 3,5-DMHA in urine.

Caption: A typical workflow for the analysis of 3,5-DMHA in urine using HPLC.

Experimental Protocol: Quantification of 3,5-DMHA in Urine by HPLC-UV

This protocol is a representative method and may require optimization based on available instrumentation and specific laboratory conditions.

-

Sample Collection and Preservation:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 1 mL of urine into a glass tube.

-

Acidify the urine sample by adding a small volume of 6N hydrochloric acid (e.g., 80 µL).[11]

-

Add an appropriate internal standard.

-

Add 4 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.[8][11]

-

Vortex or rotate the tube for 2 minutes to ensure thorough mixing.

-

Centrifuge at approximately 4000 rpm for 5-10 minutes to separate the aqueous and organic layers.[11]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen, possibly in a heated water bath (e.g., 37°C).[11]

-

Reconstitute the dried residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A reversed-phase C18 column is commonly used.[8]

-

Mobile Phase: A typical mobile phase might consist of an acetonitrile and water mixture with a small amount of acid (e.g., acetic acid) to ensure the analytes are in their protonated state.[4][8] A gradient elution may be necessary to separate all dimethylhippuric acid isomers.[8]

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: Set the UV detector to a wavelength where hippurates have strong absorbance, such as 225 nm.[8]

-

Injection Volume: Inject a standard volume of the reconstituted sample (e.g., 20-100 µL).[8]

-

-

Quantification:

-

Prepare a series of calibration standards of 3,5-DMHA in synthetic or pooled human urine and process them in the same way as the unknown samples.

-

Construct a calibration curve by plotting the peak area of 3,5-DMHA against its concentration.

-

Determine the concentration of 3,5-DMHA in the unknown samples by interpolating their peak areas from the calibration curve.

-

To account for variations in urine dilution, it is common practice to normalize the 3,5-DMHA concentration to the urinary creatinine concentration, reporting the result in units such as mg/g creatinine.[7]

-

Interpreting the Results: From Concentration to Exposure Assessment

An elevated level of 3,5-dimethylhippuric acid in the urine is a strong indicator of recent exposure to 1,3,5-trimethylbenzene. The interpretation of the results should consider the timing of the sample collection relative to the exposure period, as the half-life of 3,5-DMHA is relatively short.[5] It is important to compare the measured values to established biological exposure indices or guidance values where available. The absence or very low levels of 3,5-DMHA suggest no recent significant exposure to 1,3,5-TMB.[12]

Broader Biological Context and Future Perspectives

While the primary significance of 3,5-DMHA is as a biomarker, the broader family of hippurates is gaining attention for other biological roles. For instance, hippuric acid, derived from dietary polyphenols and gut microbial metabolism, has been investigated for its immunomodulatory effects.[13][14] Studies have shown that hippuric acid can potentiate pro-inflammatory responses in macrophages.[13][15] Furthermore, the gut microbiome's role in producing hippuric acid has been linked to social behavior in animal models, suggesting a potential role in the gut-brain axis.[16][17]

These findings open up new avenues of research. While 3,5-DMHA is of xenobiotic origin, its structural similarity to other biologically active hippurates raises questions about its potential, if any, to interact with host biological pathways, particularly at high concentrations resulting from significant occupational exposure. Future research could explore whether chronic exposure to trimethylbenzenes and the subsequent sustained elevation of dimethylhippuric acids have any direct biological effects beyond serving as exposure markers.

Conclusion

The biological significance of 3,5-dimethylhippuric acid is currently well-defined and primarily centered on its utility as a specific and reliable biomarker for occupational and environmental exposure to 1,3,5-trimethylbenzene. Its formation through a well-understood metabolic pathway of detoxification and its detection via robust analytical methods like HPLC make it an invaluable tool in industrial hygiene and toxicology. While it may not possess the broader physiological roles of its parent compound, hippuric acid, the study of 3,5-DMHA provides a clear and practical application of metabolic science in safeguarding human health in industrial settings.

References

-

Rupa Health. 3-Methylhippuric Acid. [Link]

-

Superpower. 3-Methylhippuric Acid (3MHA) Test | Take Control Of Your Health With Superpower. [Link]

-

Taylor & Francis Online. Methylhippuric acid – Knowledge and References. [Link]

-

PubMed. Gut Microbiota Affects Mouse Social Behavior via Hippuric Acid Metabolism. [Link]

-

PubMed. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes. [Link]

-

HealthMatters.io. 2-,3-, and 4-Methylhippuric acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained. [Link]

-

Wikipedia. Methylhippuric acid. [Link]

-

PubMed. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling. [Link]

-

Journal of Advances in Environmental Health Research. Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. [Link]

-

PubMed. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. [Link]

-

Rupa Health. 2-Methylhippuric Acid. [Link]

-

PubMed. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers. [Link]

-

ResearchGate. Hippuric and fatty acid response to exercise and recovery in hypoxia and normoxia. [Link]

-

MDPI. Gut Microbiota Affects Mouse Social Behavior via Hippuric Acid Metabolism. [Link]

-

bioRxiv. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling. [Link]

-

Centers for Disease Control and Prevention (CDC). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. [Link]

-

ResearchGate. A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. [Link]

-

ResearchGate. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling | Request PDF. [Link]

-

Health and Safety Executive. Biological Monitoring Guidance Values. [Link]

Sources

- 1. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 3. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. cdc.gov [cdc.gov]

- 5. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hsl.gov.uk [hsl.gov.uk]

- 11. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 12. 3-Methylhippuric Acid (3MHA) Test | Take Control Of Your Health With Superpower [superpower.com]

- 13. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Gut Microbiota Affects Mouse Social Behavior via Hippuric Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Technical Guide: Metabolic Profiling & Quantification of 3,5-Dimethylhippuric Acid

Executive Summary

3,5-Dimethylhippuric acid (3,5-DMHA) serves as the primary urinary biomarker for exposure to 1,3,5-trimethylbenzene (Mesitylene) . In the context of industrial toxicology and drug metabolism, accurate quantification of 3,5-DMHA is critical for distinguishing specific solvent exposures from isomeric interferences (e.g., 1,2,4-trimethylbenzene or xylenes).

This guide delineates the precise metabolic cascade from the parent hydrocarbon to the glycine conjugate and provides a validated LC-MS/MS workflow for its detection. This protocol is designed for high-throughput bioanalytical laboratories requiring strict specificity between dimethylhippuric acid isomers.

Part 1: The Precursor Context & Exposure Dynamics

Mesitylene (1,3,5-trimethylbenzene) is a lipophilic C9 aromatic hydrocarbon used in specialized solvents, dyestuffs, and aviation fuels. Unlike its isomers, its symmetrical structure dictates a specific metabolic fate. Upon inhalation or dermal absorption, it partitions rapidly into lipid-rich tissues before hepatic clearance.

Toxicological Relevance: Differentiation is the challenge. The presence of 3,5-DMHA specifically confirms exposure to Mesitylene.

-

3,4-Dimethylhippuric acid indicates exposure to Pseudocumene (1,2,4-trimethylbenzene) .[1]

-

Methylhippuric acids indicate exposure to Xylenes .

Part 2: Molecular Mechanism of Biotransformation

The metabolic clearance of Mesitylene follows a classic Phase I functionalization and Phase II conjugation pathway. This process occurs primarily in the liver, driven by cytochrome P450 enzymes and mitochondrial transferases.

The Pathway Cascade

-

Oxidative Functionalization (Phase I): The process initiates with the hydroxylation of one methyl group by CYP2E1 (and potentially CYP2B6), yielding 3,5-dimethylbenzyl alcohol. This is rapidly oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 3,5-dimethylbenzoic acid (3,5-DMBA) .

-

Mitochondrial Activation: 3,5-DMBA enters the mitochondrial matrix. Before conjugation, it must be activated to a high-energy thioester. This is catalyzed by an Acyl-CoA Synthetase (likely ACSM2B), requiring ATP and Coenzyme A to form 3,5-dimethylbenzoyl-CoA .

-

Glycine Conjugation (Phase II): The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the nucleophilic attack of the glycine amino group onto the thioester carbonyl of 3,5-dimethylbenzoyl-CoA. This releases CoASH and forms the final metabolite, 3,5-dimethylhippuric acid , which is actively secreted into urine via organic anion transporters (OATs).

Visualization: The Metabolic Pathway

Figure 1: Step-by-step biotransformation of Mesitylene to 3,5-Dimethylhippuric Acid.

Part 3: Analytical Methodology (LC-MS/MS)

Sample Preparation Protocol

-

Normalization: Creatinine correction is mandatory for spot samples.

-

Internal Standard (IS): Use 3,5-Dimethylhippuric acid-d9 or a structural analog like o-toluic acid if isotopologues are unavailable.

Workflow:

-

Aliquot: Transfer 100 µL of urine into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard solution (10 µg/mL in methanol).

-

Dilution: Add 890 µL of 0.1% Formic Acid in Water. (Dilute-and-shoot is preferred over SPE for high-throughput unless sensitivity <10 ng/mL is required).

-

Centrifugation: Spin at 10,000 x g for 10 minutes to pellet particulates.

-

Transfer: Move supernatant to an autosampler vial.

Chromatographic Conditions

Separation of the 3,5- isomer from the 3,4- isomer is the critical quality attribute (CQA).

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides necessary hydrophobic selectivity for aromatic acids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization; maintains acidic pH to keep analyte neutral/retained. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong elution solvent for aromatic rings. |

| Gradient | 10% B to 60% B over 6 min | Shallow gradient required to resolve 3,5-DMHA from 3,4-DMHA isomers. |

| Flow Rate | 0.35 mL/mL | Optimal for electrospray ionization efficiency. |

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. Carboxylic acids ionize efficiently via deprotonation

-

Precursor Ion (Q1): m/z 206.1 (Deprotonated 3,5-DMHA)

-

Quantifier Transition (Q3): m/z 162.1 (Loss of CO₂; typical for carboxylates)

-

Qualifier Transition (Q3): m/z 133.1 (Cleavage of glycine bond; specific to the dimethylbenzoyl core)

Visualization: Analytical Workflow

Figure 2: High-throughput LC-MS/MS workflow for urinary 3,5-DMHA quantification.

Part 4: Clinical & Toxicological Interpretation

When interpreting data, researchers must distinguish between background levels (dietary preservatives like benzoates can interfere if the method is not specific) and occupational exposure.

-

Biological Half-Life: 3,5-DMHA is excreted rapidly. Samples should be collected at the end of the shift for accurate exposure assessment.

-

Interference: Co-elution with 3,4-dimethylhippuric acid is the primary risk. The 3,5- isomer typically elutes earlier on C18 columns due to steric hindrance reducing interaction with the stationary phase compared to the 3,4- isomer.

-

Reference Ranges: While ACGIH has established BEIs for Xylenes (1.5 g Methylhippuric acid/g creatinine), a specific regulatory BEI for Mesitylene is less standardized. However, values exceeding 0.5 g/g creatinine are generally indicative of significant occupational exposure [1].

Data Summary Table: Isomer Differentiation

| Metabolite | Parent Solvent | Key MS Transition (ESI-) | Retention Time Trend (C18) |

| 3,5-Dimethylhippuric Acid | 1,3,5-Trimethylbenzene (Mesitylene) | 206.1 | Earliest Eluting |

| 3,4-Dimethylhippuric Acid | 1,2,4-Trimethylbenzene (Pseudocumene) | 206.1 | Intermediate |

| 2,4-Dimethylhippuric Acid | 1,2,4-Trimethylbenzene | 206.1 | Late Eluting |

| Methylhippuric Acid | Xylenes | 192.1 | Distinct Mass |

References

-

Centers for Disease Control and Prevention (CDC) - NIOSH. (2016). 1,3,5-Trimethylbenzene: NIOSH Pocket Guide to Chemical Hazards. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15234, 3,5-Dimethylhippuric acid. [Link]

-

Badenhorst, C.P.S., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation.[2][5] Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Occupational Safety and Health Administration (OSHA). (2022). Sampling and Analytical Methods: Trimethylbenzenes. [Link]

Sources

The Toxicokinetic Profile of 1,3,5-Trimethylbenzene: A Technical Guide for Researchers

Introduction: The Industrial Relevance and Toxicological Significance of Mesitylene

1,3,5-Trimethylbenzene, commonly known as mesitylene, is a symmetrical aromatic hydrocarbon characterized by its distinct odor.[1] A primary component of C9 aromatic hydrocarbon solvent mixtures, it is extensively used in various industrial applications, including the manufacturing of plastics, dyes, and as a solvent in paints and coatings.[2][3] Widespread industrial and commercial use leads to significant occupational and environmental exposure, primarily through inhalation of vapors.[4][5] Understanding the toxicokinetics of mesitylene—how the body absorbs, distributes, metabolizes, and excretes (ADME) this compound—is paramount for assessing its health risks and developing effective safety and biomonitoring strategies for exposed populations.

This technical guide provides a comprehensive overview of the toxicokinetics of 1,3,5-trimethylbenzene and its primary metabolites. It is designed for researchers, toxicologists, and drug development professionals, offering field-proven insights into its metabolic fate, toxicological implications, and the experimental methodologies required for its study.

Part 1: The Toxicokinetic Journey of 1,3,5-Trimethylbenzene

The biological fate of 1,3,5-trimethylbenzene is governed by its physicochemical properties, primarily its lipophilicity, which dictates its absorption and distribution patterns.

Absorption: The Primary Route of Entry

The principal route of exposure to 1,3,5-trimethylbenzene is inhalation.[4] Studies in human volunteers have demonstrated efficient absorption via the lungs. The respiratory uptake, which is the net amount absorbed during breathing, is reported to be approximately 62-67%.[6] Upon inhalation, the compound rapidly passes from the alveoli into the systemic circulation. Dermal absorption is also possible, particularly with liquid exposure, as the substance can defat the skin, potentially increasing its permeability.[5] Ingestion is a less common route of occupational exposure but can be relevant in cases of accidental swallowing.[5]

Distribution: A High Affinity for Adipose Tissue

Once in the bloodstream, the lipophilic nature of 1,3,5-trimethylbenzene facilitates its rapid distribution throughout the body. It shows a marked preference for tissues with high lipid content.[7] Human kinetic studies reveal a large volume of distribution (approximately 30-39 L/kg), which is indicative of extensive tissue uptake and accumulation, particularly in adipose tissue.[7] This accumulation in fat is a critical factor in its long terminal half-life.[7] Studies in rats have confirmed this distribution pattern, with the highest concentrations found in adipose tissue following exposure.[3] Lower levels are also found in the blood, brain, liver, and kidneys.[3]

Metabolism: A Multi-Step Biotransformation Process

Metabolism is the primary mechanism for clearing 1,3,5-trimethylbenzene from the body. The process is initiated in the liver and involves a series of enzymatic reactions designed to convert the lipophilic parent compound into more water-soluble metabolites that can be readily excreted.

Phase I: Oxidation

The initial and rate-limiting step in mesitylene metabolism is the oxidation of one of the three methyl groups. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system.[2] While the specific isozymes responsible for 1,3,5-trimethylbenzene metabolism have not been definitively identified, data from structurally similar alkylbenzenes like benzene and toluene strongly suggest the involvement of CYP2E1 and CYP2B families.[8][9]

This oxidation yields 3,5-dimethylbenzyl alcohol, which is subsequently oxidized further to 3,5-dimethylbenzoic acid.[10]

Phase II: Conjugation

The primary metabolite, 3,5-dimethylbenzoic acid, undergoes Phase II conjugation to further increase its water solubility and facilitate excretion. The predominant conjugation reaction is with the amino acid glycine, forming 3,5-dimethylhippuric acid (3,5-DMHA) .[3] In rats, this glycine conjugate accounts for the vast majority of the excreted dose.[3] Minor conjugation pathways involving glucuronic acid and sulfate have also been reported, forming glucuronide and sulfate conjugates of 3,5-dimethylbenzoic acid.[3]

digraph "Metabolic Pathway of 1,3,5-Trimethylbenzene" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Metabolic Pathway of 1,3,5-Trimethylbenzene", rankdir="LR", splines=ortho];

node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2];

edge [fontname="Arial", fontsize=9];

TMB [label="1,3,5-Trimethylbenzene\n(Mesitylene)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

Alcohol [label="3,5-Dimethylbenzyl\nAlcohol", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

Acid [label="3,5-Dimethylbenzoic\nAcid", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

Hippuric [label="3,5-Dimethylhippuric\nAcid (Urine)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Glucuronide [label="Glucuronide & Sulfate\nConjugates (Urine)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

Exhaled [label="Unchanged 1,3,5-TMB\n(Exhaled Air)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

TMB -> Alcohol [label="Phase I: Oxidation\n(Cytochrome P450)"];

Alcohol -> Acid [label="Oxidation"];

Acid -> Hippuric [label="Phase II: Glycine\nConjugation"];

Acid -> Glucuronide [label="Phase II: Glucuronidation\n& Sulfation"];

TMB -> Exhaled [style=dashed, label="Minor Pathway"];

}

Figure 2: Plausible Signaling Pathways in TMB Toxicity (Within 100 characters)

Part 3: Quantitative Toxicokinetic Data

Summarizing quantitative data is essential for risk assessment and for designing toxicological studies. The following tables consolidate key toxicokinetic parameters from human and animal studies.

Table 1: Human Toxicokinetic Parameters for 1,3,5-Trimethylbenzene (Inhalation)

Parameter Value Reference Respiratory Uptake ~62% [6] Total Blood Clearance 0.6 - 1.0 L/hr/kg [6] Volume of Distribution 30 - 39 L/kg [7] Terminal Half-Life (Blood) 78 - 120 hours [6][7] Urinary Excretion as 3,5-DMHA ~3% of absorbed dose in 24h [11] Half-Life of 3,5-DMHA Excretion ~16 hours [6][11]

Table 2: Animal (Rat) Toxicity Data for 1,3,5-Trimethylbenzene (Oral Gavage)

Study Duration Endpoint NOAEL (mg/kg/day) LOAEL (mg/kg/day) Reference 90 Days Increased Liver Weight 143 429 [6] 90 Days Decreased Body Weight Gain 143 429 [6] 3 Days Increased Liver Weight - 1202 [2]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Part 4: Experimental Protocols for Toxicokinetic Analysis

The accurate quantification of 1,3,5-trimethylbenzene and its metabolites in biological matrices is fundamental to toxicokinetic research and biomonitoring. The following protocols provide validated, step-by-step methodologies.

Protocol 1: Quantification of 1,3,5-Trimethylbenzene in Whole Blood by Headspace Gas Chromatography (HS-GC-FID/MS)

This protocol is based on the principle of static headspace extraction, where volatile analytes partition between the liquid sample and the gas phase in a sealed vial at equilibrium. An aliquot of the gas phase is then injected into the GC system.

Methodology:

-

Sample Collection : Collect 2-5 mL of whole blood in a vacuum tube containing an anticoagulant (e.g., EDTA or heparin). Store at 4°C until analysis.

-

Preparation of Standards : Prepare a stock solution of 1,3,5-trimethylbenzene in methanol. Spike blank whole blood (ovine or human) with the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L). Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation :

-

Pipette 1.0 mL of blood sample, calibrator, or QC into a 20-mL headspace vial.

-

Add an internal standard (e.g., toluene-d8 or ethylbenzene-d10) to each vial.

-

Immediately seal the vial with a PTFE-faced silicone septum and aluminum cap.

-

Headspace Incubation and Injection :

-

Place the vials in the autosampler tray of the HS-GC system.

-

Incubate the vials at a controlled temperature (e.g., 75-80°C) for a set time (e.g., 15-20 minutes) to allow for equilibration.

-

Automatically inject 1 mL of the headspace gas phase into the GC inlet.

-

GC-FID/MS Analysis :

-

GC Column : Use a capillary column suitable for volatile compounds (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness, 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

-

Oven Program : Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 220°C at 25°C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

Detector : Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode for enhanced specificity and sensitivity.

-

Data Analysis : Quantify the concentration of 1,3,5-trimethylbenzene in the samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

```dot

digraph "HS_GC_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Workflow for Blood 1,3,5-TMB Analysis", rankdir="TB"];

node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2];

edge [fontname="Arial", fontsize=9];

A [label="1. Blood Sample\nCollection (EDTA tube)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

B [label="2. Aliquot 1 mL Blood\ninto Headspace Vial", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

C [label="3. Add Internal Standard\n& Seal Vial", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

D [label="4. Incubate Vial\n(e.g., 80°C for 15 min)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

E [label="5. Inject Headspace Gas\ninto GC-FID/MS", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

F [label="6. Chromatographic\nSeparation & Detection", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

G [label="7. Data Analysis &\nQuantification", fillcolor="#202124", style=filled, fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G;

}

Sources

- 1. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. nj.gov [nj.gov]

- 6. Provisional Papers [rais.ornl.gov]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of CYP2E1 and 2B1 in metabolic activation of benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethylhippuric Acid and Occupational Exposure to Solvents

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals, and Industrial Hygienists.

Executive Summary

In the realm of occupational toxicology and industrial hygiene, the precise biological monitoring of solvent exposure is non-negotiable. 3,5-Dimethylhippuric acid (3,5-DMHA) stands as the definitive urinary biomarker for Mesitylene (1,3,5-Trimethylbenzene) , a ubiquitous component of "C9 aromatic" solvent fractions used in paints, varnishes, and adhesives.

Unlike general biomarkers that cross-react with multiple alkylbenzenes, 3,5-DMHA offers high specificity due to the symmetric structure of its parent compound. This guide provides a rigorous technical analysis of the metabolic pathways, toxicokinetics, and validated analytical protocols (HPLC and LC-MS/MS) required for the quantification of 3,5-DMHA. It addresses the critical gap between air monitoring (TLV compliance) and internal dose assessment, providing researchers with the methodology to validate exposure models.

Introduction: The Mesitylene Challenge

Mesitylene (1,3,5-Trimethylbenzene) is a lipophilic alkylbenzene that readily crosses the alveolar and dermal barriers. While air monitoring (PID/FID) measures potential exposure, it fails to account for inter-individual variability in respiration rates, dermal absorption, and metabolic clearance.

Biological monitoring of the urinary metabolite 3,5-DMHA provides the "internal dose"—the actual amount of chemical absorbed and metabolically processed by the worker.

Chemical Identity

| Parameter | Description |

| Parent Compound | 1,3,5-Trimethylbenzene (Mesitylene) |

| Primary Metabolite | 3,5-Dimethylhippuric acid (3,5-DMHA) |

| CAS Number (3,5-DMHA) | 23022-12-4 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Specificity | High (Specific to 1,3,5-TMB isomer) |

Metabolic Pathway & Mechanism

The biotransformation of Mesitylene is a classic example of Phase I oxidation followed by Phase II conjugation. Unlike its isomers (1,2,4-TMB and 1,2,3-TMB), the symmetry of 1,3,5-TMB simplifies its metabolic profile, funneling approximately 78% of the absorbed dose into 3,5-DMHA.

The Biotransformation Cascade

-

Phase I (Oxidation): Cytochrome P450 enzymes (primarily CYP2E1) oxidize one of the three methyl groups to a benzyl alcohol, which is rapidly dehydrogenated to 3,5-Dimethylbenzoic acid .

-

Phase II (Conjugation): The benzoic acid derivative undergoes amino acid conjugation with Glycine in the mitochondria, catalyzed by glycine N-acyltransferase, forming 3,5-Dimethylhippuric acid .

-

Excretion: The hydrophilic 3,5-DMHA is actively secreted into the urine via the organic anion transporters (OATs) in the renal tubules.

Visualization: Metabolic Pathway (DOT)

Figure 1: The metabolic biotransformation of Mesitylene to 3,5-DMHA. Note the critical glycine conjugation step.

Toxicokinetics and Sampling Strategy

Understanding the kinetics is crucial for determining the correct sampling time.

-

Half-life (t½): The urinary elimination half-life of 3,5-DMHA is approximately 8–10 hours .

-

Accumulation: Due to the moderate half-life, 3,5-DMHA can accumulate over a workweek.

-

Sampling Time:

-

End of Shift: Reflects exposure during the current day.

-

End of Workweek: Reflects cumulative body burden (recommended for chronic exposure assessment).

-

Interpretation of Levels

There is currently no numerically adopted ACGIH BEI specifically for 3,5-DMHA alone (unlike Methylhippuric acid for Xylenes). However, it serves as a quantitative indicator of exposure.

-

Unexposed Population: < 0.1 g/g Creatinine (Background levels are negligible).

-

Correlation: Urinary concentrations correlate linearly with time-weighted average (TWA) airborne concentrations.

Analytical Methodologies

To ensure scientific integrity, two primary methods are validated: HPLC-UV (for routine screening) and LC-MS/MS (for high-sensitivity confirmation).

Method A: HPLC-UV (Routine Monitoring)

This method is robust, cost-effective, and sufficient for industrial compliance testing where exposure levels are moderate to high.

Protocol:

-

Sample Prep:

-

Mix 1 mL Urine with 100 µL 6M HCl (to acidify and prevent degradation).

-

Extract with Ethyl Acetate (2 mL). Vortex 1 min. Centrifuge.

-

Evaporate organic layer to dryness under N₂. Reconstitute in Mobile Phase.

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Methanol : 10mM Phosphate Buffer (pH 2.5) [30:70 v/v].

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV Absorbance at 205 nm (or 254 nm).

-

-

Validation:

-

Linearity: 10 – 1000 mg/L.

-

Interference: Check for resolution from Methylhippuric acids (Xylene metabolites).

-

Method B: LC-MS/MS (Trace Analysis & Research)

Required for low-level detection or when co-eluting interferences are suspected.

Protocol:

-

Sample Prep: "Dilute and Shoot" (1:10 dilution with mobile phase) or Solid Phase Extraction (SPE).

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Precursor Ion: m/z 206.1 [M-H]⁻

-

Product Ions: m/z 162.1 (Loss of CO₂), m/z 119.1 (Benzoyl fragment).

-

-

Advantages: Absolute specificity; eliminates false positives from dietary benzoates.

Visualization: Analytical Workflow (DOT)

Figure 2: Decision tree for selecting the appropriate analytical methodology based on sensitivity requirements.

Data Summary & Reference Values

| Parameter | Value / Characteristic | Source |

| ACGIH TLV (TWA) | 25 ppm (Trimethylbenzenes, mixed isomers) | [ACGIH, 2023] |

| Biological Half-Life | 8 – 10 Hours | [Järnberg et al., 1997] |

| Urinary Excretion Fraction | ~78% of absorbed dose as 3,5-DMHA | [Mikulski & Wiglusz, 1975] |

| Background Level | Non-detectable (< 0.1 mg/g Creatinine) | [Jones et al., 2006] |

| Interferences | None significant (unlike Hippuric acid/Toluene) | - |

References

-

ACGIH. (2023). Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists. [Link]

-

Järnberg, J., et al. (1997).[2] "Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes." International Archives of Occupational and Environmental Health, 69(6), 491-497.[2] [Link]

-

Jones, K., et al. (2006).[2][3] "Biological monitoring for trimethylbenzene exposure: a human volunteer study and a practical example in the workplace." Annals of Occupational Hygiene, 50(6), 593-598.[2] [Link]

-

Mikulski, P.I., & Wiglusz, R. (1975). "The comparative metabolism of mesitylene, pseudocumene, and hemimellitene in rats." Toxicology and Applied Pharmacology, 31(1), 21-31. [Link]

-

NIOSH. (2016). NIOSH Manual of Analytical Methods (NMAM). 5th Edition. Centers for Disease Control and Prevention. [Link]

Sources

Preserving Pre-Analytical Integrity: A Technical Guide to the Stability of 3,5-Dimethylhippuric Acid in Urine Samples

Introduction: The Critical Role of 3,5-Dimethylhippuric Acid as a Biomarker and the Imperative of Sample Stability

3,5-Dimethylhippuric acid (3,5-DMHA) is a key urinary biomarker for assessing exposure to 1,3,5-trimethylbenzene (mesitylene), a volatile organic compound utilized in various industrial applications.[1] The accurate quantification of 3,5-DMHA is paramount for toxicological assessments and occupational health monitoring. However, the integrity of any biomarker measurement is fundamentally dependent on the stability of the analyte from the moment of sample collection to the point of analysis. The complex biochemical milieu of urine presents a dynamic environment where analytes can undergo significant changes, leading to erroneous results and compromised research outcomes.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of 3,5-Dimethylhippuric acid in urine samples. By elucidating the principles of pre-analytical sample handling and providing evidence-based protocols, this document aims to establish a framework for ensuring the reliability and reproducibility of 3,5-DMHA quantification.

Factors Influencing the Stability of 3,5-Dimethylhippuric Acid in Urine

The stability of 3,5-DMHA in urine is not absolute and is influenced by a confluence of physical and chemical factors. Understanding these variables is the first line of defense against pre-analytical error.

Temperature: The Primary Determinant of Analyte Integrity

Temperature is arguably the most critical factor governing the stability of metabolites in urine.[1] Elevated temperatures can accelerate enzymatic and chemical degradation processes, while also fostering microbial growth that can alter the metabolic profile of the sample.[2][3]

-

Room Temperature (20-25°C): Storage at ambient temperatures should be minimized. While some related compounds like hippuric and methylhippuric acids have shown stability for up to 7 days at 22°C in synthetic urine, this is not recommended for routine practice with clinical samples.[4] Prolonged exposure to room temperature can lead to significant alterations in the urinary metabolome.[5] For methylhippuric acids, transport at ambient temperature should not exceed 48 hours.[6]

-

Refrigeration (2-8°C): Refrigeration is a suitable short-term storage solution. Studies on related methylhippuric acids suggest stability for up to 30 days at 4°C.[4] Another source indicates stability for up to 4 weeks at 2-8°C after centrifugation.[3] However, for broader metabolomic integrity, storage at 4°C should ideally not exceed 48 hours.[7]

-

Freezing (-20°C to -80°C): For long-term storage, freezing is essential. Storage at -20°C has been shown to maintain the stability of methylhippuric acids for at least 3 months, and in some cases, up to 6 months.[3][6] For optimal long-term preservation of the urinary metabolome, storage at -80°C is the gold standard.[7][8] Studies have demonstrated the long-term stability of numerous urinary analytes for over 10 years at -22°C without preservatives.[7]

Freeze-Thaw Cycles: A Detriment to Sample Quality

Repeated freezing and thawing of urine samples can significantly compromise the stability of metabolites. Each cycle can introduce variability and lead to the degradation of sensitive compounds. It is a well-established best practice to minimize freeze-thaw cycles.[7] Ideally, urine samples should be aliquoted into smaller volumes after the initial collection and processing, allowing for individual aliquots to be thawed for analysis without affecting the parent sample. While some studies have shown stability for up to two freeze-thaw cycles for certain metabolites, it is advisable to limit this to a maximum of three cycles.[5]

pH: A Modulator of Chemical Stability

The pH of urine can fluctuate and may change during storage, particularly at warmer temperatures due to the bacterial degradation of urea to ammonia.[9] While specific data on the effect of pH on 3,5-DMHA stability is limited, it is known that the stability of many organic acids can be pH-dependent. Significant deviations from the typical physiological pH range of urine (approximately 4.5-8.0) could potentially lead to hydrolysis or other chemical transformations of the hippuric acid structure. Storing samples at -20°C or lower helps to maintain a stable pH.[9]

Light Exposure: A Potential for Photodegradation

Data Presentation: Stability of Related Hippuric Acids in Urine

While specific stability data for 3,5-Dimethylhippuric acid is not extensively published, the following table summarizes the stability of the broader class of hippuric and methylhippuric acids based on available literature. This information can serve as a valuable proxy for establishing initial storage and handling protocols for 3,5-DMHA, with the strong recommendation for analyte-specific validation.

| Storage Condition | Temperature | Duration | Analyte Class | Matrix | Reference |

| Ambient | 22°C | 7 days | Hippuric and Methylhippuric Acids | Synthetic Urine | [4] |

| Ambient | Room Temperature | > 7 days | Methylhippuric Acid | Urine | [6] |

| Refrigerated | 4°C | 30 days | Hippuric and Methylhippuric Acids | Synthetic Urine | [4] |

| Refrigerated | 2-8°C | 4 weeks | Methylhippuric Acid | Urine | [3] |

| Frozen | -20°C | > 3 months | Methylhippuric Acid | Urine | [6] |

| Frozen | -20°C | 6 months | Methylhippuric Acid | Urine | [3] |

| Frozen | -22°C | > 10 years | Various Analytes (including organic acids) | Urine | [7] |

Experimental Protocols: A Framework for Ensuring Sample Integrity

The following protocols are designed to provide a robust framework for the collection, processing, and storage of urine samples intended for 3,5-DMHA analysis.

Protocol 1: Urine Sample Collection

-

Patient/Donor Instructions: Provide clear instructions for a clean-catch midstream urine collection to minimize external contamination.

-

Collection Container: Use a sterile, polypropylene container with a secure, leak-proof lid. Opaque containers are preferable to protect against light exposure.

-

Sample Volume: Collect a sufficient volume of urine (e.g., 50-100 mL) to allow for initial analysis, confirmatory testing, and long-term storage aliquots.

-

Immediate Handling: Immediately after collection, the sample should be placed on ice or in a refrigerated container (2-8°C) for transport to the laboratory. The time between collection and processing should be minimized, ideally not exceeding two hours.[8]

Protocol 2: Sample Processing and Aliquoting

-

Centrifugation: Upon arrival at the laboratory, centrifuge the urine sample at a low temperature (e.g., 4°C) to pellet cells, sediment, and other particulate matter. A typical centrifugation parameter is 1500-2000 x g for 10 minutes.

-

Supernatant Transfer: Carefully pipette the clear supernatant into a fresh, labeled polypropylene tube, avoiding disturbance of the pellet.

-

Aliquoting: Divide the supernatant into multiple, smaller volume aliquots in cryovials suitable for long-term frozen storage. The volume of each aliquot should be sufficient for a single analytical run to avoid the need for thawing and refreezing the same sample.

-

Labeling: Ensure all aliquots are clearly and durably labeled with a unique sample identifier, collection date, and any other relevant information.

Protocol 3: Sample Storage

-

Short-Term Storage (≤ 48 hours): If analysis is to be performed within 48 hours, store the processed aliquots at 2-8°C.[7]

-

Long-Term Storage (> 48 hours): For storage exceeding 48 hours, immediately freeze the aliquots at -20°C or, for optimal stability, at -80°C.[7][8] Samples should be stored in a dedicated, temperature-monitored freezer.

Mandatory Visualizations

Diagram 1: Recommended Workflow for Urine Sample Handling and Storage for 3,5-DMHA Analysis

Caption: Workflow for optimal urine sample handling.

Diagram 2: Potential Degradation Pathways for Hippuric Acid Derivatives in Urine

Caption: Potential degradation pathways for 3,5-DMHA.

Trustworthiness: A Self-Validating System

The protocols outlined in this guide are designed to be self-validating. Adherence to these standardized procedures for sample collection, handling, and storage will inherently minimize pre-analytical variability. For laboratories establishing a 3,5-DMHA assay, it is strongly recommended to perform an in-house stability study to validate these general guidelines for their specific analytical platform and sample population. This involves analyzing fortified urine samples stored under various conditions (e.g., different temperatures and time points, multiple freeze-thaw cycles) to confirm that the concentration of 3,5-DMHA remains within acceptable limits of variability.

Conclusion: Upholding Scientific Integrity Through Meticulous Pre-Analytical Practices

The reliability of 3,5-Dimethylhippuric acid as a biomarker of exposure to 1,3,5-trimethylbenzene is intrinsically linked to the stability of the analyte in the collected urine samples. This technical guide has synthesized the available scientific evidence and expert recommendations to provide a comprehensive framework for preserving the pre-analytical integrity of 3,5-DMHA. By understanding the critical influence of temperature, minimizing freeze-thaw cycles, and adhering to robust collection and processing protocols, researchers and clinicians can have greater confidence in the accuracy and reproducibility of their results. Ultimately, meticulous attention to these pre-analytical details is a cornerstone of scientific integrity and is essential for the valid interpretation of biomarker data in both research and clinical settings.

References

-

HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301 - CDC. Available at: [Link]

-

Jönsson, K., & Ståhlbom, B. (1999). Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes. International archives of occupational and environmental health, 72(7), 457–463. Available at: [Link]

-

Remer, T., Maser-Gluth, C., & Wudy, S. A. (2014). Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives. Clinical biochemistry, 47(18), 327–331. Available at: [Link]

-

Strauss, K. A., & Schramm, C. M. (2007). Urine pH: the effects of time and temperature after collection. Journal of analytical toxicology, 31(7), 406–410. Available at: [Link]

-

Wagner, M. A., Stork, C., & Linder, M. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 12(12), 1-8. Available at: [Link]

-

Eureka Kit Cromatografici. (n.d.). HIPPURIC ACID and o-m-p- METHYLHIPPURIC ACIDS IN URINE BY UV - FAST – CODE Z06110. Available at: [Link]

-

Gholami, M., Nazmara, S., & Poursafa, P. (2019). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Journal of Advances in Environmental Health Research, 7(3), 164-171. Available at: [Link]

-

Rupa Health. (n.d.). 3-Methylhippuric Acid. Available at: [Link]

-

Health and Safety Laboratory. (n.d.). Method for Methyl Hippuric Acid (a metabolite of Xylene). Available at: [Link]

-

Al-Asadi, J. M., & Al-Janabi, A. A. H. (2018). Determination of Hippuric Acid and Methyl Hippuric Acid Isomers in the Urine of Gas Stations Workers. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 27(2), 103-110. Available at: [Link]

-

Tardif, R., Brodeur, J., & Plaa, G. L. (1991). Simultaneous high-performance liquid chromatographic analysis of hippuric acid and ortho-, meta-, and para-methylhippuric acids in urine. Journal of analytical toxicology, 15(6), 313–316. Available at: [Link]

-

Lee, B. K., Lee, S. K., Kim, Y. B., & Kim, J. H. (2013). Urine methyl hippuric acid levels in acute pesticide poisoning: estimation of ingested xylene volume and association with clinical outcome parameters. Journal of Korean medical science, 28(8), 1146–1151. Available at: [Link]

-

Pourfarzam, M., & Khodadadi, M. (2018). Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 339–344. Available at: [Link]

-

Jönsson, K., & Ståhlbom, B. (1998). Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 708(1-2), 227–233. Available at: [Link]

-

Taylor & Francis. (n.d.). Methylhippuric acid – Knowledge and References. Available at: [Link]

-

Wang, Y., et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites, 9(10), 213. Available at: [Link]

Sources

- 1. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekakit.com [eurekakit.com]

- 3. cdc.gov [cdc.gov]

- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hsl.gov.uk [hsl.gov.uk]

- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Urine pH: the effects of time and temperature after collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biotransformation and Analysis of 3,5-Dimethylhippuric Acid in Humans

This technical guide details the biotransformation, kinetics, and analytical monitoring of 3,5-Dimethylhippuric Acid (3,5-DMHA) , the terminal metabolite of 1,3,5-trimethylbenzene (mesitylene).

Executive Summary

3,5-Dimethylhippuric acid (3,5-DMHA) is the primary urinary metabolite and biological exposure index (BEI) for 1,3,5-trimethylbenzene (mesitylene) . Unlike drug metabolites that undergo extensive secondary metabolism, 3,5-DMHA represents a terminal detoxification product. Its presence in human urine is the result of a precise hepatic oxidation-conjugation sequence designed to solubilize the lipophilic parent solvent for renal clearance.

This guide analyzes the biotransformation pathway generating 3,5-DMHA, the enzymatic kinetics governing its formation, and the analytical protocols required for its quantification in clinical and occupational toxicology.

Biotransformation Pathway: From Solvent to Solute

The formation of 3,5-DMHA is a classic Phase I/Phase II detoxification process occurring primarily in the liver. The parent compound, mesitylene, is highly lipophilic and must be converted into a hydrophilic organic anion to facilitate excretion.

Phase I: Oxidative Functionalization

The initial step involves the hydroxylation of one of the methyl groups on the mesitylene ring.

-

Enzyme: Cytochrome P450 2E1 (CYP2E1) is the principal catalyst, with minor contributions from CYP1A2.

-

Reaction: Mesitylene is oxidized to 3,5-dimethylbenzyl alcohol .

-

Subsequent Oxidation: Cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) rapidly convert the alcohol to 3,5-dimethylbenzoic acid (3,5-DMBA) . This carboxylic acid intermediate is the substrate for Phase II.

Phase II: Amino Acid Conjugation

The rate-limiting step in the elimination of high-dose alkylbenzenes is often the availability of glycine or the activity of the conjugation enzymes.

-

Activation: 3,5-DMBA is activated by Benzoyl-CoA Synthetase (ACSM2B) , requiring ATP and Coenzyme A to form 3,5-dimethylbenzoyl-CoA .

-

Conjugation: The enzyme Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, forming the peptide bond yielding 3,5-dimethylhippuric acid .

Pathway Visualization (DOT Diagram)

The following diagram illustrates the metabolic cascade and cellular localization of the enzymes.

Figure 1: Hepatic biotransformation pathway of Mesitylene to 3,5-Dimethylhippuric Acid.

Pharmacokinetics and Renal Handling

Formation Kinetics

-

Rate Limitation: At low exposure levels, the pathway follows first-order kinetics. However, at high occupational exposures, the glycine pool in the mitochondria can become depleted, shifting the kinetics to zero-order (saturation), which delays excretion.

-

Half-Life: The elimination half-life of 3,5-DMHA in urine is approximately 4 to 9 hours following exposure. This relatively short half-life necessitates urine collection at the end of a work shift for accurate biological monitoring.

Renal Clearance Mechanism

Once formed, 3,5-DMHA is transported from the liver to the systemic circulation. It is highly bound to plasma proteins (like albumin) but is efficiently cleared by the kidneys via active tubular secretion .

-

Transporters: The basolateral uptake from blood into renal proximal tubule cells is mediated by Organic Anion Transporters 1 and 3 (OAT1/OAT3) .[1]

-

Interference: Co-administration of drugs that inhibit OATs (e.g., probenecid, NSAIDs) can theoretically reduce the clearance of 3,5-DMHA, leading to underestimated urinary concentrations.

Analytical Protocol: Quantification in Urine

Objective: To extract and quantify 3,5-DMHA from human urine using High-Performance Liquid Chromatography (HPLC) with UV detection.

Reagents and Equipment

-

Matrix: Human urine (spot sample, creatinine-corrected).

-

Solvents: Methanol (HPLC grade), Ethyl Acetate, 6N Hydrochloric Acid (HCl).

-

Instrumentation: HPLC system with UV/Vis detector (variable wavelength).

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

Step-by-Step Methodology

Step 1: Sample Preparation & Hydrolysis

-

Transfer 1.0 mL of well-mixed urine into a borosilicate glass centrifuge tube.

-

Add 80 µL of 6N HCl to acidify the sample (pH < 2). This protonates the carboxylic acid group of 3,5-DMHA, rendering it less soluble in water and more soluble in the organic solvent.

-

Note: Acidification is critical; failure to lower pH results in poor extraction efficiency.

Step 2: Liquid-Liquid Extraction (LLE)

-

Add 4.0 mL of Ethyl Acetate to the acidified urine.

-

Vortex vigorously for 2 minutes to ensure phase transfer.

-

Centrifuge at 4000 rpm for 5 minutes to separate phases.

-

Transfer 3.0 mL of the upper organic layer (ethyl acetate) to a clean glass vial. Avoid disturbing the aqueous interface.

Step 3: Evaporation and Reconstitution

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C .

-

Reconstitute the dry residue in 200 µL of Mobile Phase (see below).

-

Vortex for 30 seconds and transfer to an autosampler vial.

Step 4: HPLC Parameters

| Parameter | Setting |

|---|---|

| Mobile Phase | Phosphate Buffer (20mM, pH 2.5) : Acetonitrile (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 225 nm (max absorption for benzoyl chromophore) |

| Injection Vol | 20 µL |

| Retention Time | ~8-12 minutes (dependent on column dimensions) |

Analytical Workflow Diagram

Figure 2: Sample preparation and analytical workflow for 3,5-DMHA quantification.

Clinical Interpretation & Reference Values

Biological Exposure Indices (BEI)

While specific regulatory limits for 1,3,5-trimethylbenzene are less common than for xylenes, the American Conference of Governmental Industrial Hygienists (ACGIH) and other bodies use methylhippuric acids as class indicators.

-

Guidance Value: For trimethylbenzenes, a urinary concentration of ~500 mg/g creatinine (post-shift) generally correlates with exposure at the Threshold Limit Value (TLV) of 25 ppm.[2]

-

Normalization: Results must always be normalized to creatinine (g/g creatinine) to account for urine dilution variability.

Confounding Factors

-

Diet: Benzoic acid preservatives (sodium benzoate) in food metabolize to hippuric acid, but not 3,5-dimethylhippuric acid. Therefore, 3,5-DMHA is a specific biomarker for trimethylbenzene and is not significantly confounded by diet.

-

Smoking: Tobacco smoke contains traces of alkylbenzenes; heavy smokers may show low background levels of methylhippuric acids, though typically below occupational thresholds.

References

-

ACGIH. (2023). TLVs and BEIs: Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists.[3][4] [Link]

-